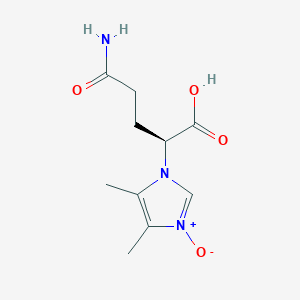

(2S)-5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-YL)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-YL)-5-oxopentanoic acid, also known as ADOA, is a novel amino acid derivative that has been found to have potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

- The compound’s structural features suggest potential antiviral activity. Researchers have explored its effectiveness against viral infections, particularly those caused by RNA viruses. Investigations into inhibiting viral replication and entry mechanisms are ongoing .

- The carboxylic acid groups in this compound can act as ligands, forming stable complexes with metal ions. Its chelating properties make it useful in metalloenzyme studies, catalysis, and metal-based drug design .

- (2S)-5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-5-oxopentanoic acid may influence immune responses. Researchers investigate its impact on cytokine production, T-cell activation, and immune cell signaling pathways .

- The compound’s imidazole moiety suggests potential neuroprotective effects. Studies explore its ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons from damage. Applications include Alzheimer’s, Parkinson’s, and other neurodegenerative disorders .

- As a derivative of glutamic acid, this compound can serve as a scaffold for designing peptide mimetics. Researchers modify its side chains to create bioactive peptides with improved stability, selectivity, and pharmacokinetics .

- The presence of nitrogen and oxygen atoms in the imidazole ring makes it suitable for complexation with paramagnetic ions. Researchers explore its use as a contrast agent in magnetic resonance imaging (MRI) to enhance tissue visualization .

Antiviral Agents

Metal Chelation and Coordination Chemistry

Immunomodulation

Neuroprotection and Neurodegenerative Diseases

Peptide Mimetics and Drug Design

Biomedical Imaging and MRI Contrast Agents

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures, including the use of personal protective equipment and adherence to safe handling procedures, are essential when working with chemical compounds .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUWLMPKIWTYMC-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([N+](=CN1[C@@H](CCC(=O)N)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-YL)-5-oxopentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)